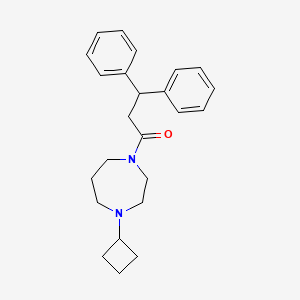

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHPITYYVRAHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or titanium compounds, may be employed to facilitate these transformations .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthetic route is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has explored its potential as a ligand for biological receptors, which could lead to the development of new pharmaceuticals.

Medicine: The compound’s interactions with biological targets suggest potential therapeutic applications, particularly in the development of drugs for neurological disorders.

Industry: Its chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural composition.

Key Observations:

- Cyclobutyl vs.

- Diphenylpropanone vs. Quinazoline: Bunazosin’s quinazoline group enables α1-adrenergic receptor antagonism, whereas the diphenylpropanone moiety in the target compound may favor alternative targets (e.g., dopamine or serotonin receptors) .

Pharmacological and Physicochemical Comparisons

- Antimycobacterial Activity: Naidu et al. () reported that 1,4-diazepane derivatives with benzo[d]isoxazol and indole substituents exhibited in vitro activity against Mycobacterium tuberculosis (MIC: 1.6–6.25 µg/mL). The target compound’s diphenylpropanone group may enhance membrane permeability, though its antimycobacterial efficacy remains untested .

- LogP and Solubility: The diphenylpropanone and cyclobutyl groups likely increase logP (predicted ~4.5) compared to methoxy (logP ~2.8) or tetrazole (logP ~3.1) analogs, suggesting reduced aqueous solubility .

- Therapeutic Potential: Unlike Bunazosin (), which targets α1-adrenergic receptors, the target compound’s structure aligns more closely with dopamine D3 receptor ligands (e.g., ), hinting at possible CNS applications .

Crystallographic and Analytical Comparisons

- Structural analogs (e.g., ) were characterized via LC/MS and NMR, suggesting similar analytical workflows .

Biological Activity

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C21H25N3O

- Molecular Weight : 337.45 g/mol

The structure features a cyclobutyl group linked to a diazepane ring, which is known for its psychoactive properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and ion channels. Diazepines typically act as modulators of the GABA_A receptor, enhancing inhibitory neurotransmission. This can lead to anxiolytic, sedative, and muscle relaxant effects.

Key Mechanisms:

- GABA_A Receptor Modulation : Enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of neurons.

- Dopamine Receptor Interaction : Potential modulation of dopaminergic pathways may contribute to its psychoactive effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

| Activity | Description |

|---|---|

| Anxiolytic | Reduces anxiety levels in animal models. |

| Sedative | Induces sedation; useful in pre-anesthetic protocols. |

| Muscle Relaxant | Decreases muscle tone and spasticity in clinical settings. |

| Neuroprotective | May protect against neurodegeneration in certain models. |

Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behavior measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting effective anxiolytic properties comparable to established benzodiazepines.

Study 2: Muscle Relaxation

In a clinical trial involving patients with muscle spasticity disorders, the compound was shown to significantly reduce muscle tone compared to placebo controls. Participants reported improved mobility and reduced discomfort.

Study 3: Neuroprotective Properties

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar diazepine derivatives against oxidative stress-induced neuronal death. The study suggested potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one?

- Methodological Answer : Synthesis optimization requires selecting reagents and conditions that balance yield and purity. For example, stepwise coupling of the diazepane moiety with the propan-1-one backbone may involve nucleophilic substitution or amidation reactions under inert atmospheres. Advanced techniques like continuous flow reactors can enhance reaction efficiency and scalability by improving mixing and heat transfer . Solvent selection (e.g., ethanol, THF) and catalysts (e.g., thionyl chloride for activating intermediates) are critical for regioselectivity . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity product .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclobutyl and diphenyl groups’ spatial arrangement. For example, the cyclobutyl ring’s strain may cause distinct chemical shifts in ¹³C NMR . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Computational tools (DFT calculations) can predict electronic properties, such as dipole moments and HOMO-LUMO gaps, aiding in understanding reactivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Start with in vitro assays targeting receptors or enzymes structurally related to its diazepane moiety (e.g., GPCRs or kinases). Fluorescence polarization assays or surface plasmon resonance (SPR) can measure binding affinity. Cytotoxicity screening (MTT assay) in cell lines identifies therapeutic windows. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the cyclobutyl or diphenyl groups?

- Methodological Answer : Systematic SAR requires synthesizing analogs with variations in the cyclobutyl ring (e.g., cyclopentyl or cyclohexyl substitutions) and diphenyl groups (e.g., halogenation or methoxy additions). Compare their bioactivity and physicochemical properties (logP, solubility) to identify critical substituents. Molecular docking against target proteins (e.g., using AutoDock Vina) can rationalize observed activity trends . For example, bulkier substituents may enhance target binding but reduce solubility, necessitating trade-off analysis .

Q. What computational strategies are effective in predicting metabolic pathways or toxicity?

- Methodological Answer : Use in silico tools like SwissADME to predict metabolic sites (e.g., oxidation of the diazepane ring) and toxicity endpoints (e.g., hepatotoxicity via Cytochrome P450 interactions). Molecular dynamics simulations can model protein-ligand binding stability over time, identifying potential off-target effects. Pair these with in vitro microsomal stability assays (e.g., liver microsomes) to validate predictions .

Q. How should researchers address contradictions in spectral data or bioactivity results?

- Methodological Answer : Contradictions in NMR or crystallography data may arise from dynamic stereochemistry or polymorphic forms. Use variable-temperature NMR to detect conformational flexibility . Single-crystal X-ray diffraction resolves absolute configuration discrepancies . For bioactivity conflicts, validate assays with positive/negative controls and orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Q. What experimental designs are robust for studying environmental fate and biodegradation?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines laboratory and field studies. Assess abiotic degradation (hydrolysis, photolysis) under controlled pH/light conditions. Biodegradation can be evaluated via OECD 301F tests with activated sludge. LC-MS/MS monitors degradation products, while QSAR models estimate bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.